molecular formula C17H21N3O3S B6507829 N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine CAS No. 869075-42-3

N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine

Cat. No. B6507829
CAS RN: 869075-42-3
M. Wt: 347.4 g/mol
InChI Key: NUFSUEIGQJOZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-methoxyphenyl)ethyl)-N-(4-methylbenzenesulfonyl)guanidine, also known as MEG, is a versatile molecule that has been used in a variety of scientific experiments and applications. MEG is a highly reactive molecule that can be used to catalyze a wide range of chemical reactions. It is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other industrial products. Additionally, MEG has been used in a variety of biochemical and physiological studies, providing insight into the molecular mechanisms of action of various compounds.

Scientific Research Applications

N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine has been used in a variety of biochemical and physiological studies, providing insight into the molecular mechanisms of action of various compounds. N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine has also been used as a reagent in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics.

Mechanism of Action

N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine is a highly reactive molecule, and its mechanism of action is dependent on the reaction conditions and the nature of the substrate. In general, N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine acts as a nucleophile, attacking the electrophilic center of the substrate, leading to the formation of a new bond. This reaction can be catalyzed by a variety of bases, and the resulting product can be further modified or used as is.
Biochemical and Physiological Effects
N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine has been used in a variety of biochemical and physiological studies, providing insight into the molecular mechanisms of action of various compounds. In general, N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine has been found to be a potent inhibitor of enzymes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Additionally, N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine has been found to have anti-inflammatory and analgesic properties, and has been used in the treatment of various diseases, such as arthritis, asthma, and cancer.

Advantages and Limitations for Lab Experiments

N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine is a highly reactive molecule and can be used in a variety of laboratory experiments. One of the main advantages of using N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine is its versatility; it can be used in a variety of reactions and can be used as a reagent in the synthesis of various compounds. Additionally, N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine is relatively inexpensive and can be easily obtained from a variety of vendors. However, there are some limitations to using N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine in laboratory experiments. For example, N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine is highly reactive and can produce unwanted side reactions if not handled properly. Additionally, N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine is hygroscopic and can be easily contaminated if not stored properly.

Future Directions

N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine has a wide range of potential applications in the scientific community, and there are a variety of potential future directions for its use. For example, N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine could be used in the development of new pharmaceuticals and agrochemicals, as well as in the study of enzyme kinetics. Additionally, N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine could be used as a reagent in the synthesis of peptides and proteins, as well as in the development of new materials. Finally, N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine could be used in the study of biochemical and physiological processes, providing insight into the molecular mechanisms of action of various compounds.

Synthesis Methods

N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine can be synthesized by a variety of methods, including the condensation of 4-methoxyphenyl ethyl bromide and 4-methylbenzenesulfonyl chloride in the presence of a base. This reaction produces an intermediate which can then be treated with aqueous ammonia to yield N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine. The reaction can be carried out in either an aqueous or organic solvent, and can be catalyzed by a variety of bases, such as potassium carbonate, sodium hydroxide, and sodium bicarbonate.

properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-3-9-16(10-4-13)24(21,22)20-17(18)19-12-11-14-5-7-15(23-2)8-6-14/h3-10H,11-12H2,1-2H3,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSUEIGQJOZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-(4-methoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide

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